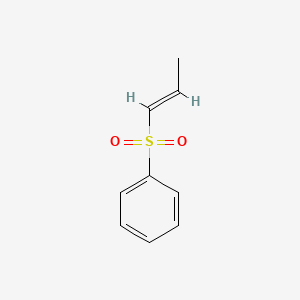
Tris(N N-bis(trimethylsilyl)amide)holmi&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tris(N N-bis(trimethylsilyl)amide)holmi& typically involves the reaction of anhydrous holmium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{HoCl}_3 + 3 \text{Na[N(SiMe}_3)_2] \rightarrow \text{Ho[N(SiMe}_3)_2]_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining product is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compoundamp; are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often packaged in glass ampules, bottles, or metal ampules for distribution .
Chemical Reactions Analysis
Types of Reactions
Tris(N N-bis(trimethylsilyl)amide)holmi& undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compoundamp; include weakly protic reagents and other metal halides. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with other metal halides can produce mixed-metal complexes, while substitution reactions can yield new coordination compounds .
Scientific Research Applications
Tris(N N-bis(trimethylsilyl)amide)holmi& has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(N N-bis(trimethylsilyl)amide)holmi& involves its ability to form stable coordination complexes with various ligands. The bulky bis(trimethylsilyl)amide ligands provide steric protection to the holmium center, allowing it to participate in selective reactions. The compound’s lipophilic nature also enhances its solubility in nonpolar solvents, facilitating its use in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in organic synthesis.
Lithium bis(trimethylsilyl)amide: Similar to sodium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Another strong base with applications in deprotonation reactions.
Uniqueness
Tris(N N-bis(trimethylsilyl)amide)holmi& is unique due to the presence of the holmium center, which imparts specific magnetic and electronic properties to the compound. This makes it particularly useful in applications requiring paramagnetic materials or specific coordination environments .
Properties
Molecular Formula |
C18H54HoN3Si6 |
|---|---|
Molecular Weight |
646.1 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;holmium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ho/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
OKANGQPIHFPJSI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















